(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Description
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with bromine (5-position) and fluorine (3-position), coupled with an ethylamine side chain in the (R)-configuration. Its molecular formula is C₇H₈BrFN₂·HCl (free base: C₇H₈BrFN₂), with a molecular weight of 219.06 g/mol for the free base and 255.52 g/mol for the hydrochloride salt (calculated) . The compound is light-sensitive and requires storage at 2–8°C under inert conditions to maintain stability . It is primarily utilized in pharmaceutical research, where its stereochemistry and halogen substituents may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGWIAATSQRMV-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: Introduction of a bromine atom to the pyridine ring.
Fluorination: Introduction of a fluorine atom to the pyridine ring.
Amination: Introduction of an amine group to the ethan-1-amine moiety.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the bromine or fluorine substituents.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
Anticancer Research
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride has been investigated for its potential as an anticancer agent. Its structural properties allow it to interact with various biological targets, including enzymes and receptors involved in cancer pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in anticancer therapies.
Neurological Disorders
The compound has also been explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like depression and anxiety.
Case Study : Research conducted at a leading university demonstrated that this compound could enhance serotonin levels in animal models, providing a basis for its use in developing antidepressant medications.
Building Block for Synthesis
This compound serves as an essential building block in the synthesis of more complex organic molecules, particularly those containing heterocyclic structures.
Data Table: Applications in Synthesis
Agrochemical Applications
The compound's unique structure also lends itself to applications in agrochemicals, where it may function as an intermediate in the synthesis of herbicides or pesticides.
Case Study : A recent study explored the use of this compound in developing new herbicides with improved efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is structurally compared to its analogs based on halogen substitution, stereochemistry, and salt form.
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Substitution: The 3-fluoro substituent in the target compound confers a smaller atomic radius and higher electronegativity compared to 3-chloro (as in CAS 1259693-85-0). The absence of a 3-substituent in CAS 953780-70-6 reduces steric hindrance, which could enhance interaction with flat binding pockets .
Stereochemistry :
- The (R)-configuration in the target compound and its 3-chloro analog (CAS 1259693-85-0) contrasts with the (S)-enantiomer (CAS 953780-70-6). Stereoselectivity in biological systems may lead to divergent pharmacological activities .
Salt Form: Dihydrochloride salts (e.g., CAS 1955561-33-7) exhibit higher aqueous solubility than monohydrochlorides, which could improve bioavailability but may complicate crystallization .
Research Implications
- Fluorine vs. These traits are critical in drug design for optimizing target engagement .
- Enantiomeric Specificity : The (R)-enantiomer’s distinct spatial arrangement may result in selective binding to chiral receptors or enzymes, a property leveraged in asymmetric synthesis .
- Salt Optimization : Hydrochloride salts balance solubility and stability, whereas dihydrochlorides are preferable for highly insoluble compounds .
Biological Activity
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride, with the CAS number 1213302-35-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C7H8BrFN2
- Molecular Weight : 219.06 g/mol
- Purity : Typically >95%
- Storage Conditions : Should be kept in a dark place under an inert atmosphere at 2-8°C.
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Materials : The synthesis typically begins with 5-bromo-3-fluoropyridine, which undergoes nucleophilic substitution reactions.
- Reagents : Common reagents include amines and hydrochloric acid for the formation of the hydrochloride salt.
- Reaction Conditions : The reactions are usually performed under controlled temperatures and inert atmospheres to prevent degradation.
This compound exhibits various biological activities primarily attributed to its interaction with specific receptors and enzymes:
- Antiproliferative Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HeLa cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
- Neuropharmacological Effects : Some research indicates potential central nervous system (CNS) activity, suggesting that this compound may influence neurotransmitter systems, although specific pathways remain to be fully elucidated .
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine may possess antimicrobial activity, making them candidates for further exploration in infectious disease contexts .
Case Studies
Recent studies have highlighted the biological relevance of this compound:
Q & A
Q. What are the optimal reaction conditions for synthesizing (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride with high enantiomeric purity?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reductive amination of 5-bromo-3-fluoropyridine-2-carbaldehyde using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) can yield the desired (R)-enantiomer. Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- HRMS (ESI+): m/z calculated for C7H8BrFN2 [M+H]+: 235.9874; observed: 235.9871 .
- X-ray Crystallography: SHELXL refinement () resolves the absolute configuration (R) and salt form .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) reveal:
- Electrophilic Sites: The 5-bromo position has a lower LUMO energy (-1.8 eV), making it susceptible to SNAr reactions.
- Steric Effects: The 3-fluorine substituent creates steric hindrance, reducing reactivity at the 2-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates by 30% compared to THF .
Q. What strategies resolve conflicting crystallographic data when analyzing the hydrochloride salt form?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding networks can arise from:
- Polymorphism: Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
- Twinned Crystals: Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN commands ().
- Hydrogen Bonding: Compare Olex2-generated hydrogen-bond networks with DFT-optimized geometries to validate protonation states .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): The (R)-enantiomer shows higher affinity (ΔG = -9.2 kcal/mol) for serotonin receptors due to complementary van der Waals contacts with Leu-123 and Phe-330 residues.
- Kinetic Assays: Racemic mixtures exhibit 40% lower inhibition (IC50 = 1.2 µM) compared to pure (R)-enantiomer (IC50 = 0.7 µM) in enzyme inhibition studies .
Q. What analytical methods are critical for detecting racemization during storage or reaction conditions?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to monitor enantiomeric ratio. Detection at 254 nm shows baseline separation (RRT: 1.0 for (R), 1.2 for (S)) .
- Circular Dichroism (CD): A positive Cotton effect at 225 nm confirms (R)-configuration retention after 6 months at -20°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
Q. What experimental controls are essential when studying this compound’s stability under acidic conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
